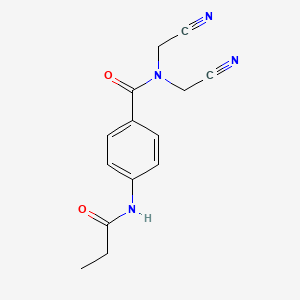
N,N-bis(cyanomethyl)-4-(propanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE is a synthetic organic compound that belongs to the class of cyanomethyl derivatives. This compound is characterized by the presence of two cyanomethyl groups attached to a benzamide core, which is further substituted with a propanamide group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE typically involves multi-component coupling reactions. One common method is the copper-catalyzed coupling of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN). This reaction is carried out in the presence of copper(I) chloride (CuCl) and copper(II) triflate (Cu(OTf)2) as catalysts . The reaction conditions include stirring the reactants at room temperature or slightly elevated temperatures to achieve good yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of trimethylsilyl cyanide (TMSCN) as a cyanide source is preferred due to its ease of handling and safety compared to traditional metal cyanides .
Chemical Reactions Analysis
Types of Reactions: N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules and potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE involves its interaction with various molecular targets and pathways. The cyanomethyl groups can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The benzamide core provides stability and specificity in binding to target molecules, while the propanamide group enhances solubility and bioavailability .
Comparison with Similar Compounds
N,N-BIS(CYANOMETHYL)TRIFLUOROMETHANESULFONAMIDE: This compound has similar cyanomethyl groups but differs in the presence of a trifluoromethanesulfonamide moiety.
N,N-BIS(CYANOMETHYL)AMINES: These compounds share the cyanomethyl groups but have different amine cores.
Uniqueness: N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of cyanomethyl, benzamide, and propanamide groups makes it a versatile intermediate for various synthetic applications and research studies.
Properties
Molecular Formula |
C14H14N4O2 |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C14H14N4O2/c1-2-13(19)17-12-5-3-11(4-6-12)14(20)18(9-7-15)10-8-16/h3-6H,2,9-10H2,1H3,(H,17,19) |
InChI Key |
QCUJMQMNXMHEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















